TCS 2312 dihydrochloride is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), an enzyme that plays a crucial role in the DNA damage response pathway. The inhibition of Chk1 can enhance the effectiveness of certain chemotherapeutic agents, making TCS 2312 dihydrochloride a significant compound in cancer research. It has demonstrated promising results in preclinical studies, particularly in enhancing the cytotoxic effects of drugs like Gemcitabine on breast and prostate cancer cell lines.
TCS 2312 dihydrochloride is classified as a small molecule drug candidate. Its chemical identifier is 838823-32-8, which allows for precise tracking and research within scientific databases. The compound is primarily sourced from chemical suppliers specializing in research-grade materials, and its synthesis involves multiple steps to ensure purity and efficacy.
The synthesis of TCS 2312 dihydrochloride typically involves several key steps:
Industrial Production: In industrial settings, large-scale synthesis utilizes reactors designed for high-yield production, incorporating rigorous purification steps to meet quality standards.
The molecular formula for TCS 2312 dihydrochloride can be represented as , indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural analysis reveals a biphenyl framework with specific functional groups that contribute to its biological activity.
TCS 2312 dihydrochloride can undergo various chemical reactions:
TCS 2312 dihydrochloride acts primarily by inhibiting Chk1, which disrupts the normal cell cycle progression in response to DNA damage. This inhibition leads to:
TCS 2312 dihydrochloride has several significant applications in scientific research:
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase encoded by the CHEK1 gene, functioning as a master regulator of the DNA damage response (DDR) and cell cycle progression. Activated primarily by the ATR (ataxia telangiectasia and Rad3-related) kinase in response to replication stress or DNA single-strand breaks, Chk1 phosphorylates downstream effectors to enforce cell cycle arrests. Key regulatory targets include:
Cancer cells, particularly those with TP53 mutations or underlying DNA repair defects (e.g., BRCAness), exhibit heightened dependence on Chk1-mediated checkpoints to manage replication stress and genomic instability. This dependency creates a therapeutic vulnerability exploitable through Chk1 inhibition [1] [3] [4].
Table 1: Key Chk1 Phosphorylation Sites and Functional Consequences
Phosphorylation Site | Activating Kinase | Functional Outcome | Biomarker Relevance |
---|---|---|---|
Ser345 | ATR | Activation & stabilization | Indicator of replication stress |
Ser296 | Autophosphorylation | Facilitates chromatin binding | Predictive of Chk1 inhibitor sensitivity [1] [7] |
Ser317 | ATR | Promotes nuclear retention | Correlates with DNA damage |
Ser280 | AKT/RSK | Cytosolic translocation; inactivation | Linked to chemoresistance [5] |
Chk1 inhibition exerts anticancer effects through two complementary mechanisms:
Table 2: Therapeutic Synergy Between Chk1 Inhibitors and DNA-Damaging Agents
Cancer Type | Combination Therapy | Key Synergistic Mechanism | Experimental Outcome |
---|---|---|---|
Triple-Negative Breast | PF-477736 + Cisplatin | Suppression of Rad51/BRCA1-mediated HR | 80% reduction in clonogenic survival [4] |
Bladder Cancer | MK-8776 + Gemcitabine | Abrogation of S/G2 arrest; ↑ sub-G1 population | Tumor growth inhibition in xenografts [3] |
Chronic Myeloid Leukemia | CCT245737 + Etoposide | Impaired BRCA1/Rad51 recruitment; HR deficiency | ↑ Comet tail moment; ↑ apoptosis [8] |
Melanoma | PF-477736 + PLX4032 | Bypass of BRAFi resistance via Chk1 degradation | Resensitization in vitro & in vivo [5] |
TCS 2312 dihydrochloride represents a novel, selective Chk1 inhibitor optimized for preclinical oncology research. While clinical-stage Chk1 inhibitors (e.g., prexasertib, rabusertib) dominate the literature, TCS 2312 offers distinct advantages in mechanistic studies due to its biochemical and cellular profile:
Table 3: Preclinical Profile of Select Chk1 Inhibitors Including TCS 2312
Inhibitor | Chemical Class | Key Indications (Preclinical) | Combination Partners |
---|---|---|---|
TCS 2312 | Pyridopyrimidinone derivative | TNBC, ovarian cancer, melanoma, leukemia | Gemcitabine, cisplatin, PARPi, etoposide |
PF-477736 | Pyrrolo[1,2-a]quinoline | TNBC, proton radiotherapy sensitization | Cisplatin, proton irradiation [6] |
CCT245737 | Pyrazine-carbonitrile | Leukemia, lymphoma, NSCLC | Gemcitabine, etoposide [8] |
Prexasertib (LY2606368) | Pyrazolo[1,5-a]pyrimidine | Ovarian cancer, pediatric solid tumors | Monotherapy or cisplatin |
Current research on TCS 2312 focuses on:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9